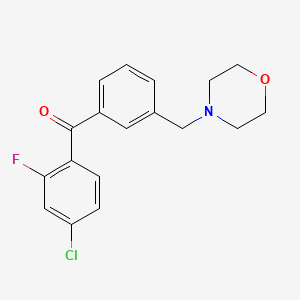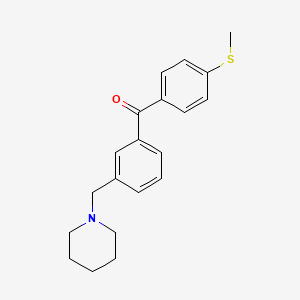![molecular formula C17H23NO3 B1325724 Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898772-48-0](/img/structure/B1325724.png)
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate (EAPO) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2014, and is a member of the class of compounds known as azetidines. EAPO has a variety of interesting properties and applications, and has been studied in the fields of biochemistry, physiology, and drug design.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimycobacterium Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate, have shown promising in vitro activity against the malaria-causing P. falciparum (K1 strain) and antimycobacterium activities. Additionally, their cytotoxic activity against Vero cells has been evaluated, providing insights into potential therapeutic applications (Nongpanga Ningsanont, D. Black, R. Chanphen, Y. Thebtaranonth, 2003).
Antibacterial Agents
Some azetidinone derivatives have been synthesized and shown significant activity against bacteria and fungi. This research indicates the potential of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate derivatives as antibacterial agents (P. Mohite, V. Bhaskar, 2011).
Chemotherapy Research
Research into the synthesis and reactivity of compounds related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate has implications in chemotherapy. For example, laquinimod, a derivative, is an oral drug in clinical trials for treating multiple sclerosis. Understanding the chemical synthesis and reactivity of such compounds can contribute to the development of new drugs (K. Jansson, T. Fristedt, A. Olsson, B. Svensson, S. Jönsson, 2006).
Enzymatic Activity Enhancement
Compounds similar to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been prepared and shown to increase the reactivity of certain enzymes, like cellobiase. This suggests potential applications in biochemistry and pharmaceuticals (Mohamed Abd, Gawaad Awas, 2008).
Colorimetric Chemosensors
New colorimetric chemosensors based on derivatives of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been developed. These chemosensors can recognize metal cations like Cu2+, Zn2+, and Co2+ through color changes, indicating potential in environmental monitoring or analytical chemistry (T. Aysha, M. B. Mohamed, Mervat S. El-Sedik, Y. Youssef, 2021).
Eigenschaften
IUPAC Name |
ethyl 5-[3-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-4-8-16(19)15-7-3-6-14(12-15)13-18-10-5-11-18/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFVVRERFMAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643288 |
Source


|
| Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898772-48-0 |
Source


|
| Record name | Ethyl 3-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)






